CLR457
Description
Overview of Phosphatidylinositol 3-Kinase (PI3K) Pathway in Biological Regulation
The PI3K pathway is a crucial intracellular signaling system that governs a wide array of cellular functions, including cell cycle progression, proliferation, survival, growth, metabolism, and migration. wikipedia.orgqiagen.comfrontiersin.orgscielo.brnih.govnih.govsinobiological.com Activation of the pathway is typically initiated by extracellular stimuli such as growth factors, cytokines, and hormones binding to their cognate receptors on the cell surface, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). qiagen.comfrontiersin.orgscielo.brnih.govsinobiological.com
A key event in PI3K pathway activation is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3-hydroxyl position of the inositol (B14025) ring, a reaction catalyzed by Class I PI3Ks. frontiersin.orgscielo.brnih.govmdpi.com This generates phosphatidylinositol 3,4,5-trisphosphate (PIP3), a lipid second messenger that serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). qiagen.comfrontiersin.orgscielo.brnih.govnih.govsinobiological.commdpi.comnih.gov The recruitment of AKT and PDK1 to the cell membrane facilitates the phosphorylation and activation of AKT. frontiersin.orgsinobiological.commdpi.com
Role of PI3K/AKT/mTOR Signaling in Cellular Processes
The activated AKT kinase is a central node in the pathway, phosphorylating numerous downstream targets that mediate diverse cellular responses. qiagen.comsinobiological.com These downstream effects include the promotion of cell survival by inhibiting pro-apoptotic proteins, the regulation of cell cycle progression, and the stimulation of protein synthesis and cell growth, often through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. wikipedia.orgqiagen.comnih.govsinobiological.commdpi.comfrontiersin.orgnih.gov The PI3K/AKT/mTOR axis is therefore a critical regulator of cellular fate and function. wikipedia.orgqiagen.commdpi.comfrontiersin.org
Dysregulation of PI3K Pathway in Pathological Conditions (e.g., cancer)
Dysregulation of the PI3K/AKT/mTOR pathway is a common feature across a broad spectrum of human cancers. wikipedia.orgfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgnih.govmdpi.comyoutube.comonclive.com This aberrant activation can arise from various genetic and epigenetic alterations, including mutations or amplification of PI3K subunits (particularly the catalytic subunit p110α encoded by PIK3CA), loss of function mutations or deletions of the tumor suppressor PTEN (phosphatase and tensin homolog), and alterations in upstream receptor tyrosine kinases or downstream effectors like mTOR. wikipedia.orgfrontiersin.orgscielo.brnih.govnih.govmdpi.comnih.govfrontiersin.orgnih.govmdpi.comyoutube.com Hyperactivation of this pathway contributes to key hallmarks of cancer, such as sustained proliferative signaling, evasion of growth suppressors, resistance to apoptosis, increased cell survival, enhanced angiogenesis, and promotion of invasion and metastasis. frontiersin.orgmdpi.comnih.govmdpi.com The dysregulated pathway can also contribute to resistance to conventional cancer therapies, including chemotherapy and immunotherapy. mdpi.comnih.gov
Evolution of PI3K Inhibitors: A Research Perspective
Given the central role of the PI3K pathway in cancer, it has become a highly attractive target for therapeutic intervention. nih.govmdpi.comnih.govonclive.comwikipathways.orgnih.govdovepress.com The development of PI3K inhibitors has evolved over time, with researchers exploring different strategies to target this complex signaling network.
Pan-Class I PI3K Inhibitors as a Therapeutic Strategy
Initial research efforts focused on developing inhibitors that could target multiple isoforms of Class I PI3K (p110α, p110β, p110δ, and p110γ). nih.govmedchemexpress.comoncotarget.commejdd.org The rationale behind this pan-inhibition strategy was to broadly block the diverse functions mediated by these isoforms and potentially overcome resistance mechanisms that might arise from targeting a single isoform. Early pan-Class I inhibitors like Wortmannin and LY294002 demonstrated potent PI3K inhibitory properties in preclinical studies. mejdd.org However, these early compounds often faced limitations such as toxicity, poor pharmacokinetic profiles, and lack of specificity, which hindered their clinical application. mejdd.org Despite these challenges, the concept of pan-Class I inhibition remained a focus in the development of novel PI3K inhibitors. nih.govmedchemexpress.comresearchgate.netnih.govresearchgate.net
Contextualizing CLR457 within the Landscape of PI3K Inhibitor Research
This compound, also referred to as NVP-CLR457, was developed as an orally bioavailable pan-Class I PI3K inhibitor. medchemexpress.comdrughunter.comnovartis.comnih.gov Its development occurred within the broader context of research aimed at creating more effective and better-tolerated inhibitors of the PI3K pathway. researchgate.netnih.govresearchgate.netacs.org The development of this compound, notably by Novartis, was influenced by the experiences with earlier pan-PI3K inhibitors like buparlisib (B177719) (BKM120). dovepress.comresearchgate.netnih.govresearchgate.netacs.org Buparlisib, while showing some clinical activity, was associated with significant toxicity, partly attributed to central nervous system (CNS) penetration and off-target effects. researchgate.netacs.orgnih.gov this compound was specifically designed with the aim of addressing some of these limitations, including minimizing CNS penetration and avoiding microtubule destabilizing off-target activity, while maintaining potent and balanced inhibition across the Class I PI3K isoforms. researchgate.netnih.govresearchgate.netacs.orgnih.gov This positioned this compound as an attempt to achieve a better therapeutic profile within the pan-Class I inhibition strategy. researchgate.netnih.govresearchgate.netacs.org
NVP-CLR457: Molecular Classification and Functional Overview
NVP-CLR457 is classified as an orally active, potent, and balanced pan-Class I PI3K inhibitor. medchemexpress.comdrughunter.comnovartis.comnih.gov Its molecular formula is C₁₈H₂₀F₃N₇O₄, with a molecular weight of 455.39 g/mol . medchemexpress.comuni.lu Structurally, it contains a trifluoromethyl group and a morpholine (B109124) ring system, among other features. medchemexpress.comuni.lu
Functionally, this compound inhibits the catalytic activity of all four Class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. researchgate.netnovartis.comnih.govnih.gov Preclinical studies characterized its inhibitory potency against these isoforms, reporting IC₅₀ values. researchgate.netnovartis.comnih.govnih.gov
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| PIK3CA E545K | Data not shown nih.gov |
| PIK3CA H1047R | Data not shown nih.gov |
Table 1: In vitro inhibitory potency of this compound against Class I PI3K isoforms. researchgate.netnovartis.comnih.govnih.gov
In addition to its primary activity against PI3K, preclinical data indicated that this compound also showed some activity against mTOR, with an IC₅₀ of 2474 ± 722 nM, and inhibited RPS6 phosphorylation with an IC₅0 of 1633 ± 54 nM. medchemexpress.com However, its primary classification is as a pan-Class I PI3K inhibitor. medchemexpress.comdrughunter.comnovartis.comnih.gov In vivo studies in PI3K-mutant tumor xenograft models demonstrated that this compound exhibited dose-dependent antitumor activity and interfered with glucose homeostasis. researchgate.netnovartis.comnih.govnih.gov The compound was designed to be orally bioavailable and non-CNS-penetrant. medchemexpress.comresearchgate.netnih.govresearchgate.netdrughunter.comacs.org
Identification as an Orally Bioavailable Pan-Class I PI3K Inhibitor
This compound, also known as NVP-CLR457, has been identified as a potent, orally bioavailable inhibitor targeting the Class I isoforms of PI3K. medchemexpress.comcancer.govprobechem.comnih.govnih.gov These isoforms include p110α, p110β, p110δ, and p110γ. nih.govnih.govnovartis.com Preclinical characterization, including in vitro biochemical assays, demonstrated this compound's inhibitory activity across these isoforms. nih.govnih.govnovartis.com
The inhibitory potency of this compound against the different Class I PI3K isoforms was determined through in vitro profiling studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
In vitro studies also indicated that this compound could inhibit common forms of PIK3CA mutant isoforms, such as E545K and H1047R. nih.gov Preclinical investigations utilizing in vivo tumor xenograft models demonstrated dose-dependent antitumor activity of this compound in tumors with PI3K pathway mutations. nih.govnih.govnovartis.com Pharmacokinetic studies in animal models, including rats and dogs, showed high oral exposure and bioavailability, characterized by rapid absorption and moderate to long half-lives. medchemexpress.com In a first-in-human study, this compound was rapidly absorbed with limited accumulation and exhibited linear pharmacokinetics. nih.govnih.govnovartis.com
Initial Rationale for Development (e.g., improved profile over previous inhibitors like buparlisib)
The development of this compound was undertaken with the aim of creating a pan-Class I PI3K inhibitor possessing an improved profile compared to earlier compounds in this class, such as buparlisib (BKM120). nih.govresearchgate.netresearchgate.netacs.org The clinical experience with buparlisib had validated the therapeutic potential of pan-Class I inhibition in advanced solid tumors but also highlighted the critical importance of tolerability. nih.gov Issues with the tolerability profile of buparlisib were, in part, attributed to its penetration into the central nervous system (CNS) and off-target effects, including microtubule destabilization. nih.govnih.govresearchgate.netresearchgate.netacs.org
Taking buparlisib as a starting point, the development of this compound focused on identifying a balanced pan-Class I inhibitor designed to achieve a potentially "best-in-class profile". nih.govresearchgate.netresearchgate.netacs.org Key objectives during the optimization process for this compound included eliminating the off-target activity related to microtubule stabilization, achieving a balanced inhibition profile across the Class I PI3K isoforms, and minimizing CNS penetration. nih.govresearchgate.netresearchgate.netacs.org The development also involved creating an amorphous solid dispersion formulation for this compound. nih.govresearchgate.netacs.org this compound was specifically designed to abrogate CNS penetration and microtubule destabilization, addressing limitations observed with previous inhibitors like buparlisib. nih.gov
Despite the design efforts to improve the profile, clinical development of this compound was ultimately terminated due to poor tolerability and limited antitumor activity observed at pharmacologically active concentrations in a clinical study. nih.govnih.govnovartis.comresearchgate.net This outcome underscored the challenges in achieving a wide therapeutic index when broadly targeting all Class I PI3K isoforms. nih.govnih.govnovartis.comresearchgate.net
Properties
Molecular Formula |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CLR457; CLR-457; CLR 457.; Unknown |
Origin of Product |
United States |
Preclinical Discovery and Design Rationale of Clr457
Origins of CLR457: Synthesis and Early-Stage Development
This compound, also referred to as NVP-CLR457, was synthesized by the Global Discovery Chemistry group at Novartis nih.govfigshare.com. Its identification as an orally bioavailable, non-CNS-penetrant pan-class IA PI3K inhibitor stemmed from taking buparlisib (B177719) as a starting point figshare.comnih.gov. Early-stage development involved extensive characterization through in vitro biochemical methods and in vivo tumor xenograft studies oaes.cc.
Medicinal Chemistry Design Principles and Optimization Goals
The medicinal chemistry design principles for this compound focused on developing a potent and balanced pan-class I PI3K inhibitor with an improved profile compared to previous inhibitors like buparlisib figshare.comnih.gov. Key optimization goals included balancing the inhibition profile across class I PI3K isoforms and mitigating undesired off-target activities figshare.comnih.gov. Medicinal chemistry plays a crucial role in designing and synthesizing compounds that selectively target disease-causing pathways while minimizing side effects brieflands.com. This involves understanding drug-receptor interactions at the atomic level and optimizing compounds for improved binding affinity and selectivity .
Targeting Specific PI3K Isoforms (e.g., p110α, p110β, p110δ, p110γ)
This compound was designed as a pan-class I PI3K inhibitor, meaning it targets all four catalytic isoforms: p110α, p110β, p110δ, and p110γ nih.govmedchemexpress.com. These isoforms are catalytic subunits of Class 1 PI3Ks, which are involved in regulating cellular functions such as growth and survival wikipedia.org.
Preclinical biochemical assays demonstrated that this compound inhibited these isoforms with varying potencies. The half-maximal inhibitory concentration (IC50) values for this compound against the different PI3K isoforms were determined nih.govoaes.ccmedchemexpress.com.
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 nih.gov |
| p110β | 56 ± 35 nih.gov |
| p110δ | 39 ± 10 nih.gov |
| p110γ | 230 ± 31 nih.gov |
These results indicate that this compound is a potent inhibitor of the p110α, p110β, and p110δ isoforms, with slightly lower potency against p110γ nih.govoaes.ccmedchemexpress.com. In vitro profiling also showed inhibition of common PIK3CA mutant isoforms, such as E545K and H1047R nih.gov.
Design Considerations for Selectivity and Balanced Inhibition
Achieving balanced inhibition across the class I PI3K isoforms was a key design consideration for this compound figshare.comnih.gov. This balanced blockade is similar to that observed with other pan-class I inhibitors, though with differences in specific potency nih.gov. The goal of balanced pan-class I inhibition was to address a broad range of tumor types figshare.com.
The development of this compound involved optimizing its profile to be considered "best-in-class," which included balancing the pan-class I PI3K inhibition profile figshare.comnih.gov. Medicinal chemistry principles emphasize the importance of both potency and selectivity in drug design to ensure the desired therapeutic effect while minimizing off-target interactions wpmucdn.com.
Strategies for Modulating Undesired Off-Target Activities (e.g., CNS penetration, microtubule destabilization)
A significant aspect of this compound's design was the strategic modulation of undesired off-target activities to improve its therapeutic profile figshare.comnih.gov. Based on the clinical experience with buparlisib, which showed toxicities partly attributed to central nervous system (CNS) penetration and off-target effects on microtubules, this compound was specifically designed to abrogate these issues nih.govfigshare.comresearchgate.netresearchgate.net.
Minimizing CNS penetration was a key optimization goal figshare.comnih.gov. Preclinical pharmacokinetic studies in rats indicated minimal CNS penetration, with a mean tissue/plasma exposure ratio in the brain of 0.07 based on AUC nih.gov. This was a deliberate design feature to potentially improve the tolerability profile compared to inhibitors that readily cross the blood-brain barrier nih.govfigshare.comnih.gov.
Eliminating microtubule stabilizing off-target activity was another crucial aspect of the design and optimization process for this compound figshare.comnih.gov. In vitro studies demonstrated that this compound had no effect on the rate of microtubule polymerization, indicating the successful mitigation of this particular off-target activity medchemexpress.com.
Molecular and Cellular Mechanisms of Action
Inhibition Profile of CLR457 Across PI3K Isoforms
Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit. pnas.orgfortunepublish.com this compound functions as a pan-class I PI3K inhibitor, demonstrating inhibitory activity against all four catalytic isoforms. nih.govnih.govcancer.govprobechem.comprobechem.comresearchgate.netnovartis.com
In Vitro Biochemical Assays and Inhibitory Concentration (IC50) Determination (p110α, p110β, p110δ, p110γ)
In vitro biochemical assays have been conducted to determine the inhibitory potency of this compound against the different class I PI3K isoforms. The inhibitory concentration 50% (IC50) values, representing the concentration of this compound required to inhibit 50% of the enzyme activity, have been established for p110α, p110β, p110δ, and p110γ. nih.govnih.govprobechem.comprobechem.comresearchgate.netnovartis.com
The reported IC50 values for this compound against the class I PI3K isoforms are summarized in the table below:
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
These values indicate that this compound inhibits all four class I PI3K isoforms, with slightly higher potency against the p110δ and p110β isoforms compared to p110α and p110γ. nih.govnih.govprobechem.comprobechem.comresearchgate.netnovartis.com
Inhibition of PIK3CA Mutant Isoforms (e.g., E545K, H1047R)
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common in various cancers and can lead to constitutive activation of the PI3K pathway. fortunepublish.comnih.govgoogle.com Preclinical studies have demonstrated that this compound also inhibits the most common activating PIK3CA mutant isoforms, including E545K (a helical domain mutation) and H1047R (a kinase domain mutation). nih.gov These mutations are known to hyperactivate PI3K and drive oncogenicity. google.com
Downstream Signaling Pathway Modulation
The PI3K pathway signals downstream to activate key proteins involved in cell growth, proliferation, and survival, notably through the AKT/mTOR signaling cascade. wikipedia.orgnih.gov Inhibition of PI3K by this compound leads to modulation of these downstream effectors.
Impact on PI3K/AKT/mTOR Pathway Components (e.g., pAKT, RPS6 phosphorylation)
This compound has been shown to inhibit the phosphorylation of key components within the PI3K/AKT/mTOR pathway in a dose-dependent manner. Specifically, it inhibits the phosphorylation of AKT at serine 473 (S473P-Akt), a critical activation site for AKT. medchemexpress.comnih.gov Inhibition of S473P-Akt was observed with IC50 and IC90 values of 100 nM and 507 nM, respectively, in U87MG cells. medchemexpress.com
Furthermore, this compound inhibits the phosphorylation of ribosomal protein S6 (RPS6), a downstream target of the mTOR pathway and a widely used readout of PI3K/AKT pathway activity. medchemexpress.comresearchgate.net Inhibition of RPS6 phosphorylation by this compound has been reported with an IC50 of 1633 ± 54 nM. medchemexpress.com These findings indicate that this compound effectively modulates the activity of the PI3K/AKT/mTOR signaling axis by reducing the phosphorylation status of key downstream proteins.
Effects on Glucose Homeostasis in Preclinical Models
The PI3K pathway, particularly the p110α isoform, plays a crucial role in insulin (B600854) signaling and glucose metabolism. czytelniamedyczna.pljadpro.com Inhibition of this pathway can therefore impact glucose homeostasis. Preclinical studies with this compound have shown that it interferes with glucose homeostasis in PI3K-mutant tumor xenografts. nih.govnih.govresearchgate.netnovartis.com This interference is a known potential effect of pan-class I PI3K inhibitors due to the involvement of PI3K in insulin-mediated glucose uptake.
Cellular Responses to this compound Treatment
Induction of Apoptosis in Tumor Cell Lines
The PI3K/Akt pathway plays a significant role in promoting cell survival by inhibiting pro-apoptotic signals and activating anti-apoptotic proteins. mdpi.comaging-us.com Overactivation of this pathway in cancer cells often leads to a reduced propensity for apoptosis, allowing malignant cells to evade programmed cell death. researchgate.netaging-us.com
As a pan-PI3K inhibitor, this compound can induce apoptosis in tumor cells, particularly in those where the PI3K pathway is hyperactivated. researchgate.netcancer.govevitachem.com By blocking the activity of class I PI3Ks, this compound disrupts the downstream survival signals, thereby shifting the balance towards pro-apoptotic mechanisms. This can lead to the activation of caspases and other key mediators of the apoptotic cascade, ultimately resulting in programmed cell death of cancer cells. aging-us.com Studies have indicated that inhibition of PI3K can result in apoptosis in tumor cells overexpressing PI3K. researchgate.netcancer.govevitachem.com
Inhibition of Cell Proliferation
The PI3K/Akt/mTOR pathway is a central regulator of cell cycle progression and proliferation. nih.govmdpi.comresearchgate.net Activation of this pathway promotes cell growth and division, essential processes for tumor expansion. mdpi.comresearchgate.net In many cancers, dysregulation of the PI3K pathway contributes to uncontrolled cell proliferation. mdpi.comresearchgate.net
Preclinical Pharmacological Activity and Efficacy Studies
In Vitro Antitumor Activity in Cancer Cell Lines
Preclinical in vitro studies have investigated the effects of CLR457 on various cancer cell lines, focusing on its dose-dependent effects and antiproliferative potency.
Dose-Dependent Effects in Various Cell Lines
This compound has been shown to inhibit the readouts of class I PI3K activity in a dose-dependent manner. medchemexpress.com For instance, inhibition of S473P-Akt, a key signal within the PI3K pathway, was observed with increasing concentrations of this compound. medchemexpress.comacs.org The compound also demonstrated dose-dependent inhibition of tumor growth in various xenograft models, suggesting a correlation between dose and effect at the cellular level. nih.govmedchemexpress.com
Assessment of Antiproliferative Potency
This compound is characterized as a potent inhibitor of class I PI3K isoforms. oaepublish.comd-nb.info In vitro biochemical assays have determined its inhibitory concentration 50% (IC₅₀) values against the different class I PI3K isoforms. nih.govnih.govd-nb.info
Interactive Table 1: In Vitro Inhibitory Potency of this compound Against Class I PI3K Isoforms nih.govnih.govd-nb.info
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
In vitro profiling studies also indicated that this compound inhibited common forms of PIK3CA mutant isoforms, including E545K and H1047R. nih.govd-nb.info
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo antitumor activity of this compound has been evaluated in several xenograft models, including murine and rat models, as well as patient-derived xenograft (PDX) models. nih.govnih.govd-nb.infostartresearch.combiorxiv.org These studies aimed to assess tumor growth inhibition and regression in a living system.
Murine and Rat Xenograft Models (e.g., Rat1-myr-p110α, Rat1-myr-p110δ, HBRX2524, U87 glioblastoma)
Xenograft models utilizing Rat1 fibroblasts transfected with constitutively activated forms of PI3Kα (Rat1-myr-p110α) or PI3Kδ (Rat1-myr-p110δ) have been used to characterize the in vivo antitumor activity of this compound. nih.govd-nb.infonih.gov These models involve injecting the transfected cells subcutaneously into nude mice or rats. nih.govd-nb.info The HBRX2524 model, a patient-derived breast cancer tumor bearing the H1047R PIK3CA activating mutation, was also established by subcutaneously implanting resected patient tumor samples in nude mice. nih.govd-nb.info The U87 glioblastoma xenograft model, derived from a human glioblastoma cell line, is another model used to assess potential treatments for glioblastoma. acs.orgaltogenlabs.comnih.govmeliordiscovery.com
Dose-Dependent Tumor Growth Inhibition and Regression
Studies in nude rat xenografts with Rat1-myr-p110α demonstrated dose-proportional antitumor activity with oral administration of this compound. nih.gov Tumor regression was observed at higher dose levels. nih.gov Similar antitumor efficacy, including tumor regression, was noted in murine xenograft models such as Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524 at specific dose regimens. nih.gov The U87 glioblastoma xenograft model also showed significant and dose-dependent tumor growth inhibition, with tumor regressions occurring at higher dose levels of a related compound. acs.org
Interactive Table 2: Summary of this compound Efficacy in Select Xenograft Models nih.govmedchemexpress.commedchemexpress.com
| Xenograft Model | Species (Host) | Key Mutation/Activation | Observed Efficacy |
| Rat1-myr-p110α | Nude Rat | Constitutively active PI3Kα | Dose-proportional inhibition, Regression at higher doses |
| Rat1-myr-p110α | Nude Mouse | Constitutively active PI3Kα | Antitumor efficacy, Regression |
| Rat1-myr-p110δ | Nude Mouse | Constitutively active PI3Kδ | Antitumor efficacy, Regression |
| HBRX2524 | Nude Mouse | PIK3CA H1047R mutation | Antitumor efficacy, Regression |
| U87 glioblastoma | Nude Mouse | TP53, PTEN mutations, EGFR amplification | Dose-dependent inhibition, Regression at higher doses (observed with a related compound) acs.orgaltogenlabs.commeliordiscovery.com |
Preclinical Evaluation in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are considered valuable preclinical tools as they aim to better recapitulate the heterogeneity and characteristics of human tumors compared to traditional cell line xenografts. startresearch.combiorxiv.orgtandfonline.come-crt.org this compound has been evaluated in extensive PDX panels across various indications. tandfonline.comtandfonline.com Studies utilizing PDX models have aimed to improve the translatability of preclinical findings to the clinical setting. startresearch.comtandfonline.comtandfonline.com For example, this compound demonstrated population response rates in a large panel of over 200 PDXs across six indications, with results comparable to another PI3K inhibitor. tandfonline.comtandfonline.com This approach using broad-based xenograft models like PDXs is suggested to improve clinical translatability compared to using a limited number of models. tandfonline.com
Compound Names and PubChem CIDs
Preclinical Pharmacokinetic Characterization (Non-Human Models)
Preclinical pharmacokinetic studies in various animal species were conducted to evaluate the in vivo profile of this compound. These investigations assessed key parameters including absorption, bioavailability, tissue distribution, clearance, and half-life, providing a foundation for understanding the drug's disposition.
Absorption and Bioavailability in Animal Models
Studies in non-human models indicated that this compound was rapidly absorbed following oral administration. In a preclinical setting, median time to maximum plasma concentration (Tmax) ranged between 1 to 3.5 hours post-dosing. nih.gov High oral bioavailability was observed in male Sprague-Dawley rats and female OF1 mice. medchemexpress.com Rapid absorption was also noted in female OF1 mice and male beagle dogs. medchemexpress.com However, when formulated as a suspension of the crystalline material, oral administration in male Sprague Dawley rats and male beagle dogs resulted in under-proportional increases in exposure (both AUC and Cmax) and notably longer Tmax values. medchemexpress.com
Distribution and Tissue Exposure (e.g., assessment of central nervous system penetration)
Assessment of tissue distribution in preclinical models revealed varying levels of this compound exposure across different organs. Based on the area under the curve (AUC), the mean tissue-to-plasma exposure ratios in mice were determined for several tissues. nih.gov
| Tissue | Mean Tissue/Plasma AUC Ratio |
| Brain | 0.07 |
| Skin | 1.00 |
| Spleen | 1.22 |
| Eyes | 0.51 |
| Pancreas | 1.74 |
| Heart | 0.83 |
The low tissue-to-plasma ratio observed for the brain (0.07) indicated minimal central nervous system (CNS) penetration. nih.gov This finding aligns with the design objective for this compound to abrogate CNS penetration. nih.govresearchgate.netresearchgate.netresearchgate.net Studies in female OF1 mice and male beagle dogs also indicated a moderate volume of distribution for this compound. medchemexpress.com
Clearance and Half-life in Preclinical Species
Preclinical data suggested that this compound exhibited low apparent clearance. nih.govmedchemexpress.com The apparent volume of distribution was also indicated to be low. nih.gov In female OF1 mice and male beagle dogs, low clearance and moderate to long half-lives were reported. medchemexpress.com While specific half-life values for preclinical species were not consistently detailed across sources, data from the subsequent human study, estimated from the accumulation ratio at steady state, showed a median elimination half-life ranging between 7.92 to 16.8 hours. nih.gov The similar geometric mean values for apparent volume of distribution (V/F) and apparent total clearance (CL/F) across tested doses in the human study suggested linear PK even after multiple dosing. nih.gov
PK/PD Relationship in Preclinical Settings
Preclinical studies demonstrated a clear dose-dependent pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound, correlating exposure levels with biological effects and antitumor activity. medchemexpress.com In tumor xenograft models, dose-dependent antitumor activity was observed, and this compound interfered with glucose homeostasis. nih.govresearchgate.net At doses that resulted in tumor regression, the corresponding steady-state AUC was 22,769 ng*h/mL. nih.gov Plasma insulin (B600854) levels in mice and rats increased proportionally to this compound concentration, with moderate perturbations in glucose levels occurring at the dose required for tumor regression. nih.gov Dose-dependent exposure and pharmacodynamic responses were noted, alongside dose-dependent inhibition of tumor growth. medchemexpress.com For instance, 80% inhibition of S473P-Akt phosphorylation was achieved at different time points depending on the dose administered in preclinical models. medchemexpress.com
| Dose (mg/kg, PO) | Time Points with ≥ 80% S473P-Akt Inhibition |
| 3 | 1 hour |
| 10 | 1 and 4 hours |
| 20 | 1, 4, and 10 hours (with 76% at 14 hours) |
Translational Research and Biomarker Development in Preclinical Contexts
Identification of Predictive Biomarkers for CLR457 Responsiveness in Preclinical Models
The identification of biomarkers capable of predicting patient response to PI3K inhibitors like this compound is a critical step in personalizing cancer therapy and optimizing treatment outcomes github.ioaacrjournals.org. Preclinical studies have explored various potential biomarkers, including specific alterations within the PI3K pathway and broader gene expression patterns nih.govnih.gov.
Correlation with PI3K Pathway Alterations (e.g., PIK3CA mutation, PTEN loss)
Alterations such as mutations in the PIK3CA gene and the loss of expression of the tumor suppressor PTEN are commonly associated with the activation of the PI3K pathway and have been investigated for their potential to predict sensitivity to PI3K inhibitors nih.govresearchgate.net. Preclinical characterization of this compound demonstrated its inhibitory activity against prevalent PIK3CA mutant isoforms, specifically E545K and H1047R, in in vitro studies nih.gov. In a phase I clinical study enrolling patients with advanced solid tumors exhibiting PI3K pathway activation, activating PIK3CA mutations and PTEN loss were frequently observed alterations nih.gov. While these genetic changes indicate activation of the targeted pathway, a comprehensive analysis correlating specific alterations with quantitative measures of tumor growth inhibition in preclinical models treated with this compound would be necessary to definitively establish their predictive value.
Gene Expression Profiling in Preclinical Models
Gene expression profiling in preclinical models, including cancer cell lines and PDX models, offers valuable insights into the molecular underpinnings of sensitivity or resistance to this compound and can aid in the discovery of predictive gene signatures nih.govhuborganoids.nlmdpi.com. Studies employing PDX models have utilized techniques such as RNA sequencing to quantify gene transcript levels and identify genes whose expression correlates with the response to drug treatment aacrjournals.orgmdpi.com. This approach allows for a broad assessment of potential biomarkers beyond single genetic alterations mdpi.com. For instance, in studies involving other PI3K inhibitors, gene expression profiling of PDX libraries has been successfully used to identify biomarkers linked to drug response aacrjournals.org. Applying similar comprehensive gene expression analyses to preclinical models treated with this compound could uncover specific gene expression patterns that predict responsiveness to this pan-PI3K inhibitor.
Combination Therapy Strategies in Preclinical Studies
Combining PI3K inhibitors with other targeted agents represents a rational approach to enhance anti-tumor efficacy, circumvent resistance mechanisms, and potentially improve the therapeutic window mdpi.commdpi.comecog-acrin.orgmdpi.comnih.gov. Preclinical investigations have explored the potential benefits of combining this compound with inhibitors targeting complementary signaling pathways researchgate.netnih.gov.
Rationale for Combining this compound with Other Targeted Agents
The rationale for combining this compound with other targeted therapies is based on the intricate nature of cancer cell signaling and the potential for compensatory pathway activation when only a single pathway is inhibited mdpi.commdpi.comnih.gov. The PI3K pathway often interacts with other crucial pathways involved in cell survival and proliferation, such as the MAPK pathway mdpi.commdpi.com. Inhibition of one pathway can sometimes lead to the activation of an alternative pathway, thereby limiting the effectiveness of monotherapy mdpi.commdpi.com. Combining a pan-PI3K inhibitor like this compound with inhibitors of these parallel pathways aims to achieve a more complete blockade of pro-survival signaling and mitigate the development of resistance mdpi.commdpi.com. Preclinical evidence suggests that simultaneously targeting MEK and components of the PI3K pathway can be more effective than inhibiting either pathway alone mdpi.com.
Preclinical Synergistic Effects in Xenograft and PDX Models (e.g., with MEK inhibitors)
Preclinical studies utilizing xenograft and PDX models are crucial for evaluating the effectiveness of combination therapies and identifying synergistic interactions, where the combined effect is greater than the sum of the individual agents tandfonline.combiorxiv.orgresearchgate.net. While detailed data specifically on the synergistic effects of this compound in combination with agents like MEK inhibitors are not extensively provided in the immediate context, the concept of combining PI3K inhibitors with MEK inhibitors has shown promise in preclinical models of various cancers aacrjournals.orgnih.govmdpi.comdovepress.com. For example, combinations of MEK inhibitors with inhibitors of PI3K or mTOR have demonstrated synergistic anti-tumor effects in preclinical models, including those with KRAS mutations mdpi.comnih.gov. Studies have indicated that combining a MEK inhibitor with a PI3K inhibitor can result in synergistic inhibition of tumor growth in xenograft models nih.gov. The use of PDX models is particularly valuable for assessing combination efficacy in models that retain the key biological characteristics of the original patient tumors, providing a more clinically relevant preclinical assessment tandfonline.combiorxiv.orgresearchgate.net.
Challenges and Considerations in Preclinical-to-Translational Research for Pan-PI3K Inhibitors
The translation of promising preclinical findings for pan-PI3K inhibitors, including this compound, into successful clinical applications has encountered several challenges nih.govresearchgate.netmdpi.com. A significant consideration is the difficulty in achieving a favorable therapeutic index when inhibiting all class I PI3K isoforms simultaneously, which can result in dose-limiting toxicities at concentrations required for significant anti-tumor activity nih.govresearchgate.netnih.gov. Although pharmacologically active concentrations of this compound were achieved in a phase I study, the observed objective responses were limited, and the clinical development of this compound was ultimately discontinued (B1498344) due to poor tolerability and insufficient anti-tumor efficacy nih.govresearchgate.netnih.gov. This underscores the need for alternative strategies to enhance both efficacy and tolerability, such as exploring modified dosing schedules or different administration routes nih.gov. Furthermore, a persistent challenge for PI3K inhibitors is the reliable identification of predictive biomarkers in preclinical studies that accurately forecast clinical response biorxiv.orgaacrjournals.orgonclive.com. While preclinical models like PDXs offer advantages, the accurate prediction of human clinical trial outcomes from these models remains an area requiring further development tandfonline.combiorxiv.org. The emergence of both intrinsic and acquired resistance mechanisms, including feedback loops and the activation of compensatory signaling pathways, also presents significant hurdles in the development of effective PI3K inhibitors mdpi.comonclive.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| PIK3CA | 5295 |
| PTEN | 5728 |
| BKM120 | 11524117 |
| MEK inhibitor | (Varies) |
| Idelalisib (B1684644) | 16763811 |
| Ibrutinib | 24821674 |
| GDC-0941 | 9837530 |
| Omipalisib | 11256679 |
| Alpelisib (B612111) | 11448252 |
| Copanlisib | 53307355 |
| Duvelisib | 53307356 |
| Pimasertib | 11707327 |
| Binimetinib | 11720134 |
| Encorafenib | 71575509 |
| Apatinib | 11723219 |
| Volitinib | 24859492 |
| GDC-0084 | 56934413 |
| LCL161 | 44314100 |
| LEE011 | 53290969 |
| RAD001 | 644210 |
| DFP-10917 | Not Available |
| Buparlisib (B177719) | 11524118 |
| SHP099 | 131603780 |
| Derazantinib | 53307357 |
| ABT-199 | 49847397 |
| Venetoclax | 49847397 |
| Fulvestrant | 446557 |
| Palbociclib | 24871984 |
| Irinotecan | 60838 |
| Curcumin | 969516 |
| Cisplatin | 84691 |
| Carboplatin | 30362 |
| Doxorubicin | 31703 |
| 5-Fluorouracil | 3385 |
| Gemcitabine | 60750 |
| Paclitaxel | 36314 |
| Cyclosporine | 52888195 |
| Erlotinib | 176870 |
| Cetuximab | 5281051 |
| Panitumumab | 23643111 |
| Vemurafenib | 42610196 |
| Dabrafenib | 46949635 |
| Cobimetinib | 34601643 |
| Trametinib | 54728385 |
| CC-90003 | Not Available |
| LSU691 | Not Available |
| HKT288 | Not Available |
| Olaparib | 23721772 |
Data Tables
Based on the provided search results, the most consistently reported quantitative data for this compound in preclinical studies are its IC50 values against the different Class I PI3K isoforms.
Table 1: In vitro Inhibition Potency of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Source: novartis.comnih.govresearchgate.netnih.gov
Preclinical studies also indicated that this compound demonstrated dose-dependent anti-tumor activity in tumor xenograft models with PI3K pathway mutations and affected glucose homeostasis novartis.comnih.govresearchgate.netnih.gov. While these studies characterized the in vivo efficacy, detailed numerical data such as specific percentages of tumor growth inhibition at various doses or in different models are not presented in a format suitable for extraction into a data table within the provided text snippets. Similarly, while the rationale for combining PI3K inhibitors with other agents, like MEK inhibitors, and the potential for synergistic effects in preclinical models are discussed aacrjournals.orgnih.govmdpi.comdovepress.com, precise quantitative data on the synergistic effects observed with this compound in specific preclinical combination studies are not detailed in a tabular format within the provided information.
Addressing the Therapeutic Index in Pan-PI3K Inhibition Research
Preclinical research involving this compound (also known as PQR309) has aimed to address the therapeutic index challenges inherent in pan-PI3K inhibition. The therapeutic index, representing the balance between a drug's efficacy and its toxicity, is a critical consideration in the development of targeted therapies like PI3K inhibitors. Preclinical characterization of this compound focused on its potency and selectivity against different PI3K isoforms, as well as its activity in various tumor models, to understand its potential therapeutic window.
This compound is characterized as a potent, orally bioavailable pan-class I PI3K inhibitor nih.govnih.gov. Its inhibitory activity extends to the four class I PI3K isoforms, with reported IC50 values in the nanomolar range: p110α: 89 ± 29 nM; p110β: 56 ± 35 nM; p110δ: 39 ± 10 nM; and p110γ: 230 ± 31 nM nih.govnih.govresearchgate.netnovartis.com. Preclinical studies also indicated that this compound inhibited common PIK3CA mutant isoforms, such as E545K and H1047R nih.gov.
In vivo preclinical studies using tumor xenograft models demonstrated dose-dependent antitumor activity of this compound nih.govnih.govresearchgate.netnovartis.com. These models, particularly those with PI3K pathway mutations, were used to assess the efficacy of this compound in reducing tumor growth nih.govnih.govresearchgate.netaacrjournals.org. For instance, in PC-3 rat tumor xenograft models, PQR309 effectively inhibited PI3K signaling in tumors and reduced tumor growth at an oral dose of 10 mg/kg aacrjournals.orgresearchgate.net. The interference with glucose homeostasis, observed as an increase in blood insulin (B600854) and glucose levels in rats, was identified as an on-target pharmacodynamic marker for PI3K inhibition by PQR309 aacrjournals.orgresearchgate.netnih.gov.
| PI3K Isoform | IC₅₀ (nM) ± Standard Deviation |
|---|---|
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Preclinical efforts also aimed to design this compound to mitigate some of the off-target effects observed with other pan-PI3K inhibitors, such as central nervous system (CNS) penetration and microtubule destabilization, which were thought to contribute to toxicity and limit the therapeutic index nih.govnih.govresearchgate.netacs.org. By designing this compound to potentially abrogate these effects, researchers aimed to improve its tolerability and widen the therapeutic window nih.govnih.govresearchgate.netacs.org.
Despite demonstrating significant in vivo antitumor activity in preclinical models, the subsequent clinical evaluation of this compound highlighted the challenges in translating the preclinical therapeutic index to the clinical setting nih.govnih.govnovartis.com. The clinical development of this compound was ultimately terminated due to poor tolerability and limited antitumor activity, emphasizing the difficulty in achieving a wide therapeutic index when targeting all class I PI3K isoforms nih.govnih.govresearchgate.netnovartis.com. These results underscore the importance of continued preclinical research to better predict clinical outcomes and improve the therapeutic index of pan-PI3K inhibitors nih.govnih.gov.
Comparative Analysis with Other PI3K Inhibitors (e.g., BKM120, buparlisib, pictilisib) in Preclinical Settings
Preclinical studies have included comparisons of this compound (PQR309) with other PI3K inhibitors, such as BKM120 (buparlisib) and pictilisib (B1683980) (GDC-0941), to understand its relative profile and potential advantages. These comparisons often focused on their inhibitory profiles, efficacy in various cancer models, and specific pharmacological properties.
This compound is characterized as a pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations, classifying it as a dual pan-PI3K/mTOR inhibitor aacrjournals.orgnih.govacs.orgacs.orgrcsb.orgaacrjournals.orgpdbj.orgd-nb.infomdpi.com. In contrast, BKM120 is described as a selective pan-PI3K inhibitor nih.govresearchgate.netd-nb.infofrontiersin.org. Pictilisib is also a pan-class I PI3K inhibitor, with some studies noting less potency against mTOR compared to dual inhibitors researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua.
A key distinction highlighted in preclinical comparisons is the potential for off-target effects. BKM120 has been reported to exert off-target effects on tubulin, which some studies suggest contributes to its anti-cancer activity through microtubule destabilization rather than solely through PI3K inhibition researchgate.netacs.orgrcsb.orgpdbj.orgcytoskeleton.comacs.org. Preclinical characterization of PQR309 specifically noted that it did not bind tubulin, which was observed for the structurally related BKM120 acs.orgacs.orgrcsb.orgpdbj.org. This suggested a potentially improved specificity profile for this compound.
In terms of preclinical efficacy, both this compound and BKM120 have shown antitumor activity in various xenograft models nih.govnih.govaacrjournals.orgharvard.edubiorxiv.org. Studies comparing BKM120 and this compound in ovarian cancer patient-derived xenograft (PDX) models, for instance, examined their effects on tumor volume changes harvard.edubiorxiv.org. These studies indicated that both inhibitors, as monotherapies, resulted in modest and short-lived responses in ovarian PDXs, recapitulating observations in human ovarian cancers harvard.edubiorxiv.org.
Preclinical data also explored the ability of these inhibitors to overcome resistance mechanisms. PQR309 demonstrated activity in lymphoma cell lines that had primary or acquired resistance to idelalisib, a PI3Kδ inhibitor aacrjournals.org. This suggests that the broader pan-PI3K and dual PI3K/mTOR inhibition offered by PQR309 might be effective in settings where isoform-selective inhibitors face resistance aacrjournals.org.
Another notable difference in preclinical characterization is brain penetration. PQR309 has been described as a brain-penetrant inhibitor with favorable pharmacokinetic parameters in preclinical species, suggesting potential for treating brain tumors or CNS metastases aacrjournals.orgresearchgate.netnih.govacs.orgacs.orgrcsb.orgaacrjournals.orgpdbj.orgacs.org. In contrast, some pan-PI3K inhibitors like this compound (NVP-CLR457) were designed to be non-CNS penetrant researchgate.netdntb.gov.ua. This difference in preclinical pharmacokinetic profiles influences the potential therapeutic applications explored for these compounds.
Preclinical studies comparing this compound, BKM120, and pictilisib have provided valuable insights into their distinct pharmacological profiles and potential in different cancer settings. While all target the PI3K pathway, differences in isoform selectivity, mTOR inhibition, off-target effects, and pharmacokinetic properties contribute to their unique preclinical characteristics and inform their subsequent clinical evaluation.
| Feature | This compound (PQR309) | BKM120 (buparlisib) | Pictilisib (GDC-0941) |
|---|---|---|---|
| Class I PI3K Inhibition | Pan-PI3K | Pan-PI3K | Pan-PI3K |
| mTOR Inhibition | Dual (at higher conc.) | Limited/None specified | Less potent than dual |
| Tubulin Binding | No | Yes | Not specified |
| Brain Penetration (Preclinical) | Yes | Yes (contributes to tox) | Not specified |
| Preclinical Efficacy | Shown in various models | Shown in various models | Shown in various models |
| Activity in Idelalisib Res. | Yes (in lymphoma models) | Not specifically noted | Not specifically noted |
Methodological Approaches in Clr457 Research
In Vitro Experimental Techniques
In vitro studies are fundamental to understanding the direct effects of CLR457 on its molecular targets and cellular processes. These techniques allow for controlled environments to determine potency, selectivity, and downstream pathway modulation.
Biochemical Kinase Assays
Biochemical kinase assays are utilized to measure the inhibitory potency of this compound against specific kinase enzymes, particularly the isoforms of Class I PI3K. These assays typically involve incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of this compound, then quantifying the resulting product or remaining substrate. Results from these assays have shown that this compound inhibits the p110α, p110β, p110δ, and p110γ isoforms of PI3K with varying potencies. The half-maximal inhibitory concentration (IC50) values determined for these isoforms are key indicators of the compound's direct enzymatic activity. guidetopharmacology.orgxevadb.canih.govharvard.edu
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
In vitro profiling studies have also demonstrated that this compound inhibits common forms of PIK3CA mutant isoforms, including E545K (helical domain mutation) and H1047R (kinase domain mutation). nih.gov
Cell-Based Assays (e.g., Proliferation, Apoptosis, Pathway Inhibition)
Cell-based assays are crucial for evaluating the effects of this compound on living cells, providing insights into its impact on key cellular processes relevant to disease, such as cancer. Assays measuring cell proliferation and viability are commonly used to assess the compound's ability to inhibit the growth or survival of cancer cells. harvard.edu These assays can employ various detection methods, including those based on metabolic activity (e.g., CellTiter-Glo, MTT assay) or DNA synthesis (e.g., BrdU incorporation assay).
Furthermore, cell-based assays are employed to investigate the inhibition of downstream signaling pathways regulated by PI3K, such as the PI3K/AKT/mTOR pathway. guidetopharmacology.orgnih.gov Measuring the phosphorylation status of key proteins in this pathway, such as Akt (e.g., S473P-Akt) and ribosomal protein S6 (RPS6), can confirm that this compound effectively inhibits the targeted pathway within a cellular context. Studies have shown that this compound inhibits readouts of class I PI3K activity in a dose-dependent manner.
In Vivo Preclinical Model Systems
In vivo preclinical models are essential for evaluating the efficacy and pharmacokinetics of this compound in a more complex, living system that mimics aspects of human disease. These models allow researchers to study the compound's effects on tumor growth, assess its distribution and metabolism, and identify potential markers of response. guidetopharmacology.orgxevadb.canih.govharvard.edu
Xenograft Models: Establishment and Assessment of Tumor Response
Xenograft models involve implanting human cancer cells or tissue into immunodeficient mice or rats. These models are widely used to assess the in vivo antitumor activity of experimental compounds like this compound. In the research of this compound, xenograft models utilizing Rat1 fibroblasts transfected with constitutively active PI3Kα or PI3Kδ isoforms (Rat1-myr-p110α and Rat1-myr-p110δ) have been employed. guidetopharmacology.orgnih.gov Additionally, human primary breast tumor xenografts, such as the HBRX2524 model, have been utilized. guidetopharmacology.orgnih.gov
Assessment of tumor response in these models typically involves monitoring tumor volume over time in treated versus control groups. Studies with this compound in these xenograft models have demonstrated dose-dependent antitumor activity, with tumor regression observed at certain dose levels. guidetopharmacology.org
Patient-Derived Xenograft (PDX) Models: Utility for Preclinical Drug Evaluation
Patient-derived xenograft (PDX) models are established by implanting fresh tumor tissue directly from a patient into immunodeficient mice. These models are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to cell line-derived xenografts, making them valuable tools for preclinical drug evaluation and predicting clinical responses.
This compound has been evaluated in PDX models across various cancer indications. Comparative studies in large panels of PDX models, sometimes alongside other PI3K inhibitors like BKM120, have been conducted to assess the response rate and progression-free survival in diverse tumor types. These studies provide important data on the potential efficacy of this compound in a setting that more closely reflects the clinical scenario. Analysis of responses in PDX models can help identify potential biomarkers associated with sensitivity or resistance to the compound.
Advanced Analytical and Computational Methods
Beyond traditional biological assays, advanced analytical and computational methods play a role in understanding the properties and potential of compounds like this compound. Computational studies can provide insights into molecular interactions and predict biological outcomes.
Molecular Docking and Structural Insights
Molecular docking studies have been utilized to gain structural insights into how this compound interacts with its target proteins, particularly the PI3K isoforms. This compound is designed as a potent and balanced inhibitor of the four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. nih.govnih.gov Structural comparisons with other PI3K inhibitors, including pan-PI3K inhibitors and isoform-selective compounds, have highlighted the binding characteristics of this compound. pnas.org While some studies on PI3Kα have explored the binding modes of different ligand types, including Y-shaped ligands that interact with distinct subpockets, this compound is characterized as a conventional inhibitor that likely interacts with the ATP-binding pocket and the ATP phosphate (B84403) tail subpocket, similar to other inhibitors targeting multiple PI3K isoforms. pnas.org The design of this compound aimed to achieve a favorable profile by balancing pan-class I PI3K inhibition, minimizing CNS penetration, and eliminating off-target activities such as microtubule destabilization, which were associated with other inhibitors like buparlisib (B177719). researchgate.netacs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling have been crucial in characterizing the in vivo behavior of this compound in animal studies. These studies aimed to understand the relationship between this compound exposure and its biological effects, such as tumor growth inhibition and interference with glucose homeostasis. nih.govnovartis.comnih.gov
In preclinical experiments, the anti-tumor activity and pharmacokinetics of this compound were evaluated in in vivo tumor xenograft models. nih.govnovartis.comnih.gov Studies in athymic nude mice bearing xenotransplanted Rat1-myr-p110α tumors demonstrated dose-dependent inhibition of tumor growth with oral administration of this compound. medchemexpress.com Tumor regression was observed at higher doses. medchemexpress.com In Sprague-Dawley rats, single intravenous and oral administrations of this compound showed high oral exposure and bioavailability. medchemexpress.com Pharmacokinetic parameters were characterized in various animal models, including rats, mice, and beagle dogs, indicating rapid absorption, limited accumulation, and linear PK. nih.govmedchemexpress.com
PK modeling was employed to predict and understand drug exposure levels in relation to observed effects in preclinical models. nih.govnih.gov This modeling indicated that pharmacologically active concentrations were achieved at the highest doses tested in animal models, correlating with observed tumor regression. nih.govnih.gov Such model-based approaches are considered imperative for integrating animal and human dose-exposure relationships to guide the estimation of bioactive yet safe doses of PI3K inhibitors. nih.gov
Here is a summary of pharmacokinetic parameters observed in male Sprague-Dawley rats:
| Parameter | Value |
| CL (mL/min/kg) | 22 ± 6 |
| Vss (L/kg) | 4.4 ± 0.2 |
| t ½ (h) | 3.3 ± 0.2 |
| AUC iv (nM*h) | 1770 ± 443 |
| oral F (%) | 97 ± 20 |
Source: Search Result medchemexpress.com
Statistical Methodologies for Preclinical Data Analysis
Statistical methodologies were applied to analyze the data generated from preclinical studies of this compound to determine the significance of observed effects. For preclinical studies evaluating primary tumor growth and body weight, statistical comparisons between groups were made using one-way analysis of variance (ANOVA). nih.gov Depending on the data distribution, either the standard ANOVA test followed by Dunnett's test for normally distributed data or ANOVA on ranks followed by Dunnett's or Dunn's test for non-normally distributed data was utilized. nih.gov The significance level for these analyses was set at p < 0.05. nih.gov These statistical approaches are standard for analyzing preclinical data to assess the impact of interventions on key endpoints like tumor growth. nih.govneuron-eranet.eu The use of appropriate statistical tests is crucial, particularly considering data distribution, as parametric tests are suitable for normally distributed data, while non-parametric methods are employed otherwise. neuron-eranet.eu
Conclusion and Future Directions in Pi3k Inhibitor Research Beyond Clr457
Lessons Learned from CLR457 Preclinical Development
This compound was characterized as an orally bioavailable pan-class I PI3K inhibitor designed to target all four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. Preclinical studies indicated that this compound inhibited these isoforms with varying potencies, demonstrating IC50 values of 89 ± 29 nM for p110α, 56 ± 35 nM for p110β, 39 ± 10 nM for p110δ, and 230 ± 31 nM for p110γ. nih.govnih.gov It also showed dose-dependent antitumor activity in PI3K-mutant tumor xenografts and interfered with glucose homeostasis in these models. nih.govnih.govresearchgate.net
A key aspect of this compound's design was the attempt to improve upon the profile of previous pan-PI3K inhibitors like buparlisib (B177719) by minimizing central nervous system (CNS) penetration and eliminating off-target microtubule destabilization activity. nih.govresearchgate.net Despite these design considerations and the observation that pharmacologically active concentrations were achieved in a phase I clinical study, this compound's clinical development was terminated due to poor tolerability and limited antitumor activity. nih.govnih.govresearchgate.netresearchgate.net
The experience with this compound underscored the significant challenge of achieving a wide therapeutic index when broadly targeting all class I PI3K isoforms. nih.govnih.govresearchgate.netresearchgate.net This limited clinical efficacy and poor tolerability observed in the phase I study, where a high percentage of patients experienced significant toxicities, emphasized the need for alternative strategies in PI3K pathway inhibition. nih.govresearchgate.net
Preclinical Activity of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Evolving Strategies for Next-Generation PI3K Inhibitors (e.g., isoform selectivity, novel scaffolds)
The limitations encountered with pan-PI3K inhibitors like this compound have driven the evolution of strategies for developing next-generation PI3K inhibitors. A major focus has shifted towards achieving isoform selectivity to potentially improve efficacy and reduce off-target toxicities associated with inhibiting multiple PI3K isoforms. mdpi.commdpi.comnih.gov
Isoform-selective inhibitors aim to target specific PI3K isoforms that are particularly relevant to the growth and survival of certain cancer types or contribute to the tumor microenvironment. For example, PI3Kα-selective inhibitors like alpelisib (B612111) have been developed and approved for use in specific breast cancers with PIK3CA mutations. mdpi.comnih.govnih.gov PI3Kδ inhibitors like idelalisib (B1684644) have shown efficacy in certain hematological malignancies. ucl.ac.ukoncotarget.comnih.govresearchgate.net Research is also exploring the therapeutic potential of inhibiting PI3Kβ, particularly in PTEN-deficient tumors, and PI3Kγ, which plays a role in the immune-suppressive tumor microenvironment. mdpi.comnih.govucl.ac.uk
Beyond isoform selectivity, evolving strategies include the exploration of novel chemical scaffolds to identify compounds with improved pharmacological properties and distinct binding modes. mdpi.comoncotarget.comresearchgate.netacs.org Medicinal chemistry efforts are focused on designing inhibitors that can overcome resistance mechanisms and enhance the therapeutic index. nih.govspringermedizin.de
Another emerging strategy involves the development of dual inhibitors that target both PI3K and mTOR, or even explore novel inhibitory mechanisms such as PI3K degradation agents. researchgate.netoncotarget.comwikipedia.org Combination therapies, pairing PI3K inhibitors with other targeted agents, chemotherapy, or immunotherapy, are also being extensively investigated to enhance efficacy and overcome resistance. nih.govspringermedizin.deoncotarget.comprnewswire.commdpi.com Preclinical and early clinical studies suggest potential synergistic effects when combining PI3K inhibitors with cancer vaccines or immune checkpoint inhibitors by modulating the tumor microenvironment and enhancing anti-tumor immune responses. mdpi.com
Broader Implications for Targeting the PI3K Pathway in Oncology Research
Targeting the PI3K pathway holds significant and broader implications for oncology research due to its central role in numerous cellular processes critical for cancer development and progression, including cell growth, survival, metabolism, and motility. nih.govoncotarget.comwikipedia.orgamegroups.orgmdpi.comascopubs.org Aberrant activation of the PI3K pathway is one of the most frequent molecular alterations observed across a wide spectrum of human cancers, driven by mechanisms such as mutations in PIK3CA or AKT, or loss of the tumor suppressor PTEN. nih.govnih.govmdpi.comascopubs.orgspandidos-publications.commdpi.com
The experience with this compound and other PI3K inhibitors highlights the complexity of targeting this pathway effectively. While direct inhibition of PI3K can diminish cell proliferation and potentially promote cell death, the pathway's intricate feedback loops and crosstalk with other signaling networks can lead to resistance mechanisms. nih.govmdpi.commdpi.com
The ongoing research into next-generation PI3K inhibitors, particularly isoform-selective agents and combination strategies, aims to address these challenges. By gaining a deeper understanding of the specific roles of each PI3K isoform in different cancer contexts and the mechanisms of resistance, researchers are working towards developing more precise and effective therapeutic approaches. mdpi.comnih.govnih.govspringermedizin.deprnewswire.com
Furthermore, targeting the PI3K pathway extends beyond directly impacting tumor cells. PI3K signaling also plays a crucial role in the tumor microenvironment, influencing processes like angiogenesis and immune cell function. ucl.ac.uknih.govmdpi.com Inhibiting specific PI3K isoforms, such as PI3Kδ and PI3Kγ, may offer opportunities to modulate the immune response and enhance the effectiveness of immunotherapies. ucl.ac.ukmdpi.com
The development of predictive biomarkers to identify patients most likely to respond to PI3K inhibitors remains a critical area of research. springermedizin.demdpi.com Integrating genomic profiling and other molecular analyses into clinical practice is essential for personalizing treatment strategies and maximizing the benefit of PI3K-targeted therapies. springermedizin.deprnewswire.commdpi.comvhio.net
Q & A
Q. How was CLR457’s preclinical efficacy assessed in PI3K-dependent tumor models, and what methodological standards were applied?
this compound’s anti-tumor activity was evaluated in Rat1-myr-p110α and Rat1-myr-p110δ xenograft models, where dose-dependent tumor regression was observed. Efficacy metrics included tumor volume reduction (≥30% in target lesions) and disease control rate (DCR). Experimental protocols emphasized standardized dosing (5–100 mg/day), pharmacokinetic (PK) monitoring via LC-MS, and adherence to RECIST v1.1 criteria for imaging-based response assessment .
Q. What statistical methods were used to analyze this compound’s PK/PD relationships in clinical trials?
Non-compartmental analysis in Phoenix WinNonlin calculated AUC, Cmax, and Tmax. Dose proportionality was confirmed using linear regression of log-transformed exposure parameters. For toxicity, adaptive Bayesian logistic regression models (BLRM) with overdose control guided dose escalation, defining the maximum tolerated dose (MTD) as the highest dose with ≤33% dose-limiting toxicities (DLTs) in Cycle 1 .
Q. How were safety endpoints defined and monitored in this compound’s Phase I study?
Safety followed NCI CTCAE v4.0.3 criteria. DLTs included Grade ≥3 adverse events (AEs) attributed to this compound within Cycle 1 (28 days). AE severity, causality, and management (dose interruptions/reductions) were tracked longitudinally, with 51.6% of patients experiencing Grade 3/4 drug-related AEs (e.g., rash, diarrhea) .
II. Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s preclinical promise and limited clinical efficacy?
Preclinical models showed tumor regression at exposures mirrored in humans (100 mg QD). However, clinical DCR was only 32.3%, with no confirmed partial responses. Key factors include:
- Toxicity-driven dose limitations : Frequent AEs (e.g., colitis, hyperglycemia) prevented dose escalation beyond 100 mg despite preclinical tolerability .
- Lack of CNS penetration : Limited brain distribution may reduce efficacy in CNS-involved cancers .
- Heterogeneous patient mutations : Only 25.8% had PI3KCA/PTEN alterations linked to pathway activation . Methodological recommendation: Stratify trials by molecular biomarkers (e.g., PIK3CA H1074R) and prioritize isoform-selective PI3K inhibitors to mitigate toxicity .
Q. What experimental design adjustments could address this compound’s narrow therapeutic index?
- Intermittent dosing : Preclinical data suggested sustained target inhibition despite transient exposure. Testing pulsed regimens (e.g., 7 days on/7 days off) might reduce cumulative toxicity .
- Combination therapies : Pair this compound with mTOR inhibitors or immunotherapy to enhance efficacy without dose escalation .
- Improved PK modeling : Incorporate population PK/PD to identify subpopulations with favorable safety-efficacy balances .
Q. How should researchers analyze discordant data between this compound’s glucose modulation in models vs. humans?
In murine models, this compound caused significant hyperglycemia (Grade ≥3), whereas human trials reported only Grade ≤2 glucose elevations. This discrepancy may stem from:
- Species-specific PI3K isoform expression : Murine β-cells rely more on PI3Kα, amplifying metabolic toxicity.
- Concomitant medications : Antidiabetic agents in patients may mask glucose dysregulation. Methodological solution: Use transgenic models with humanized PI3K pathways and real-time CGM (continuous glucose monitoring) in trials to refine toxicity profiling .
III. Data Contradiction Analysis
Q. Why did this compound’s preclinical tumor regression fail to translate to objective clinical responses?
- Model limitations : Xenografts lack tumor microenvironment complexity (e.g., immune evasion mechanisms).
- Exposure duration : Preclinical studies used shorter treatment periods, while clinical AEs necessitated early discontinuation (median exposure: 7.1 weeks) .
- Off-target effects : this compound’s microtubule disruption (non-PI3K activity) may have confounded preclinical efficacy signals .
IV. Methodological Guidelines
Q. What biomarkers are critical for future studies of PI3K inhibitors like this compound?
Prioritize:
- PIK3CA/PTEN mutations : Enrich for patients with pathway activation.
- PD markers : Serial tumor biopsies for p-AKT suppression and FDG-PET for metabolic response.
- Circulating tumor DNA : Monitor clonal evolution during treatment .
Q. How can researchers optimize Phase I trial designs for kinase inhibitors with toxicity challenges?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
